Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate is an organic compound with the molecular formula C9H11F3N2O2 It is characterized by the presence of a pyrazole ring substituted with a trifluoroethyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is followed by esterification to introduce the ethyl ester group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or dihydropyrazoles.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]acetate: Similar structure but with the trifluoroethyl group at a different position on the pyrazole ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]propanoate: Similar structure but with a propanoate group instead of an acetate group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-16-8(15)5-7-3-4-14(13-7)6-9(10,11)12/h3-4H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIMQANTUDEDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C=C1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.